molecular formula C14H28O3 B12654311 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal CAS No. 93858-99-2

7-(1-Ethoxyethoxy)-3,7-dimethyloctanal

Cat. No.: B12654311
CAS No.: 93858-99-2
M. Wt: 244.37 g/mol
InChI Key: WFYJZJGLGJDJFM-UHFFFAOYSA-N
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Description

7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a dimethyloctanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal typically involves the protection of aldehyde groups using ethoxyethoxy groups. One common method is the acetal protection method, where the aldehyde reacts with ethyl vinyl ether in the presence of an acid catalyst to form the protected aldehyde . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar protection strategies. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1-Ethoxyethoxy)-3,7-dimethyloctanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the ethoxyethoxy group.

Major Products

    Oxidation: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanoic acid.

    Reduction: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(1-Ethoxyethoxy)-3,7-dimethyloctanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products. The ethoxyethoxy group serves as a protecting group, preventing unwanted reactions at the aldehyde site until the desired reaction conditions are met .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is unique due to its specific combination of an ethoxyethoxy group and a dimethyloctanal backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

93858-99-2

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

7-(1-ethoxyethoxy)-3,7-dimethyloctanal

InChI

InChI=1S/C14H28O3/c1-6-16-13(3)17-14(4,5)10-7-8-12(2)9-11-15/h11-13H,6-10H2,1-5H3

InChI Key

WFYJZJGLGJDJFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)(C)CCCC(C)CC=O

Origin of Product

United States

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